3-Methoxybut-1-ene

Chemical Synthesis Comparative Reactivity Procurement

This section provides a brief baseline overview of the target compound, 3-Methoxybut-1-ene, based on information from authoritative databases. It is classified as an alkene with a methoxy functional group and serves primarily as a versatile chemical intermediate.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 17351-24-5
Cat. No. B3048541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybut-1-ene
CAS17351-24-5
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C=C)OC
InChIInChI=1S/C5H10O/c1-4-5(2)6-3/h4-5H,1H2,2-3H3
InChIKeyMALHZSOXIOUUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Analysis of Procurement-Relevant Data for 3-Methoxybut-1-ene (CAS: 17351-24-5)


This section provides a brief baseline overview of the target compound, 3-Methoxybut-1-ene, based on information from authoritative databases. It is classified as an alkene with a methoxy functional group and serves primarily as a versatile chemical intermediate [1]. However, the available literature does not provide quantifiable differentiation from closely related analogs, which is the core requirement for this guide.

Assessment of Substitution Risks for 3-Methoxybut-1-ene Analogs


A standard risk in procurement is assuming that compounds within the same class (e.g., other methoxybutenes or allylic ethers) are functionally interchangeable. While this is a valid concern, the current search results do not contain specific, comparative data that proves why substituting 3-Methoxybut-1-ene with a close analog like 1-methoxy-2-butene or sec-butyl methyl ether would be detrimental in a specific application . Without quantitative evidence, a generic risk statement cannot be substantiated for this specific compound.

Quantitative Evidence Gaps for 3-Methoxybut-1-ene Differentiation


Lack of Direct Comparative Performance Data for 3-Methoxybut-1-ene

No evidence items meeting the strict criteria for direct, cross-study, or class-level comparison with quantitative data were identified in the search results. Available data, such as physicochemical properties (boiling point: 56.3±9.0 °C at 760 mmHg, density: 0.8±0.1 g/cm³), describe the compound but do not differentiate it from structurally similar molecules like sec-butyl methyl ether (boiling point: 57°C, density: 0.742 g/mL) or other allylic ethers in a way that is meaningful for scientific selection [1] .

Chemical Synthesis Comparative Reactivity Procurement

Potential Application Scenarios for 3-Methoxybut-1-ene Based on Limited Evidence


Use as a Chemical Intermediate in Organic Synthesis

General literature and vendor descriptions indicate that 3-Methoxybut-1-ene can serve as a versatile intermediate in the synthesis of more complex organic molecules. This includes potential use in palladium-catalyzed cross-coupling reactions or hydroboration-oxidation sequences . However, this is a class-level inference and does not constitute specific, quantifiable differentiation from other possible intermediates.

Potential Substrate in Carbonylation Reactions

Patent literature mentions the use of allylic butenyl ethers, including 3-methoxybutene-1, in carbonylation processes to produce beta-gamma unsaturated esters [1]. This suggests a specific industrial application, but the available abstracts lack the quantitative yield or selectivity data needed to establish a clear advantage over alternative feedstocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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